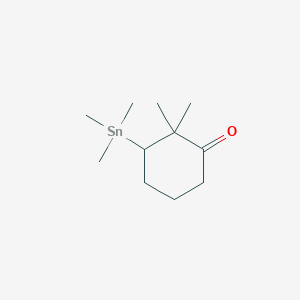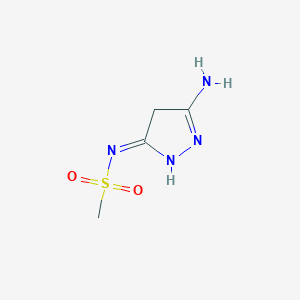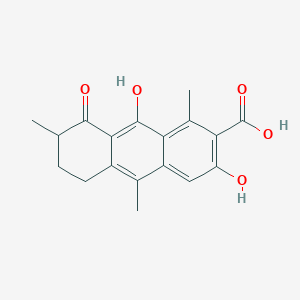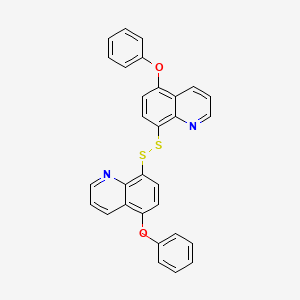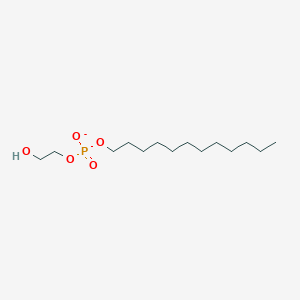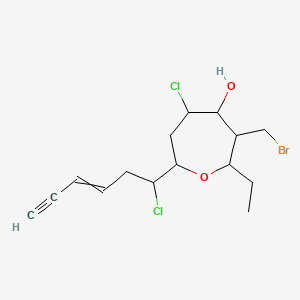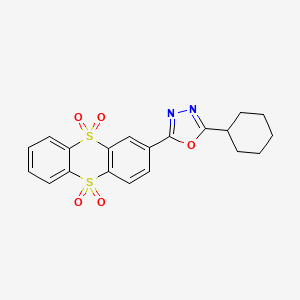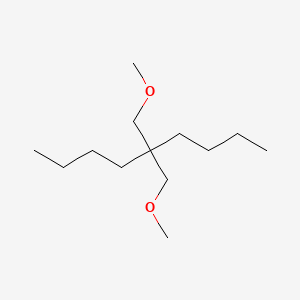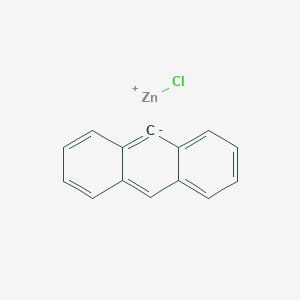
9H-anthracen-9-ide;chlorozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-anthracen-9-ide;chlorozinc(1+): is a chemical compound with the molecular formula C14H9ClZn . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a zinc ion coordinated with a chloride ion and an anthracenide ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .
科学研究应用
Chemistry:
Organic Light Emitting Diodes (OLEDs): The compound is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: It serves as a fluorescent probe in various chemical analyses.
Biology:
Biological Imaging: The compound’s fluorescent properties make it useful in biological imaging techniques.
Medicine:
Industry:
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems.
作用机制
The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
相似化合物的比较
Anthracene: A parent compound with similar structural features but lacking the zinc and chloride components.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, used in similar applications.
Uniqueness: 9H-anthracen-9-ide;chlorozinc(1+) is unique due to the presence of the zinc ion, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives .
属性
CAS 编号 |
151256-87-0 |
|---|---|
分子式 |
C14H9ClZn |
分子量 |
278.1 g/mol |
IUPAC 名称 |
9H-anthracen-9-ide;chlorozinc(1+) |
InChI |
InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI 键 |
WLCMASNDCFPTEK-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
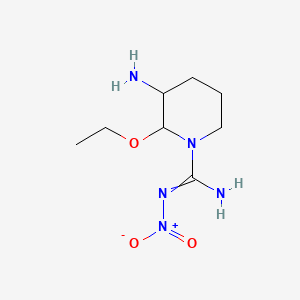
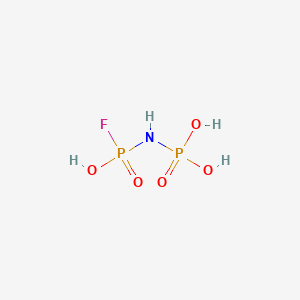
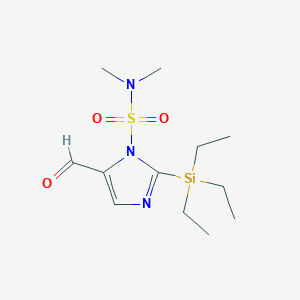
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
